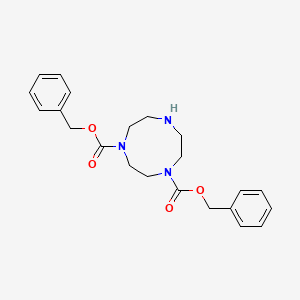
N,N'-Bis(benzyloxycarbonyl)-1,4,7-triazacyclononane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(phenylmethyl) hexahydro-1H-1,4,7-triazonine-1,4(5h)-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique triazonine ring structure, which is substituted with phenylmethyl groups and dicarboxylate functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(phenylmethyl) hexahydro-1H-1,4,7-triazonine-1,4(5h)-dicarboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the triazonine ring, followed by the introduction of phenylmethyl groups and dicarboxylate functionalities. Common reagents used in these reactions include amines, aldehydes, and carboxylic acids. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
化学反応の分析
Types of Reactions
1,4-Bis(phenylmethyl) hexahydro-1H-1,4,7-triazonine-1,4(5h)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1,4-Bis(phenylmethyl) hexahydro-1H-1,4,7-triazonine-1,4(5h)-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Bis(phenylmethyl) hexahydro-1H-1,4,7-triazonine-1,4(5h)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,4-Bis(1,1-dimethylethyl)benzene: A compound with a similar benzene ring structure but different substituents.
1,4-Di-tert-butylbenzene: Another benzene derivative with tert-butyl groups instead of phenylmethyl groups.
Uniqueness
1,4-Bis(phenylmethyl) hexahydro-1H-1,4,7-triazonine-1,4(5h)-dicarboxylate is unique due to its triazonine ring structure and the presence of both phenylmethyl and dicarboxylate groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C22H27N3O4 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
dibenzyl 1,4,7-triazonane-1,4-dicarboxylate |
InChI |
InChI=1S/C22H27N3O4/c26-21(28-17-19-7-3-1-4-8-19)24-13-11-23-12-14-25(16-15-24)22(27)29-18-20-9-5-2-6-10-20/h1-10,23H,11-18H2 |
InChIキー |
DWCQDOXZVBAUDM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(CCN1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


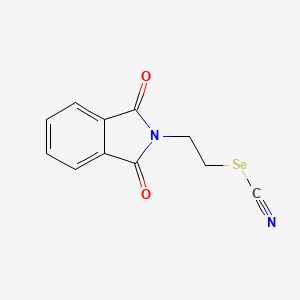
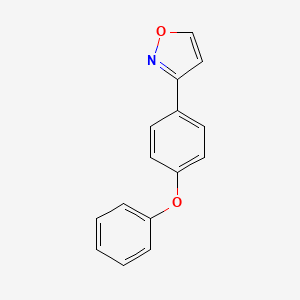
![Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine](/img/structure/B13976502.png)
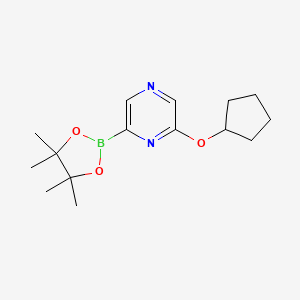
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
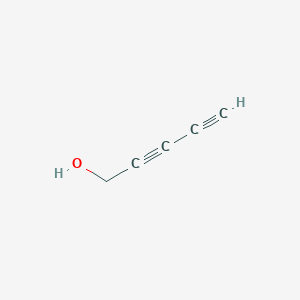
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
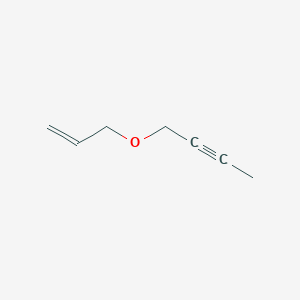
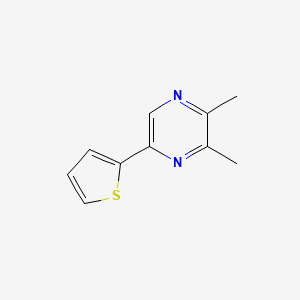
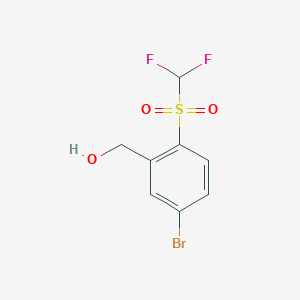

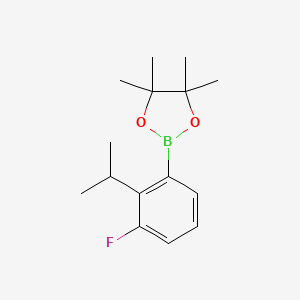
![(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B13976564.png)
